molecular formula C10H10N2O3 B11785203 Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11785203
M. Wt: 206.20 g/mol
InChI Key: CMEHJWOKSWDYCD-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with DNA and proteins, influencing cellular processes and potentially leading to anticancer activity .

Comparison with Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)acetate
  • 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)ethanol
  • 2-(2-oxo-1H-benzo[d]imidazol-5-yl)acetate

Comparison: Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity. For example, the ester group can be hydrolyzed to release the active benzimidazole moiety, making it a prodrug in medicinal applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetate

InChI

InChI=1S/C10H10N2O3/c1-15-9(13)5-6-2-3-7-8(4-6)12-10(14)11-7/h2-4H,5H2,1H3,(H2,11,12,14)

InChI Key

CMEHJWOKSWDYCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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